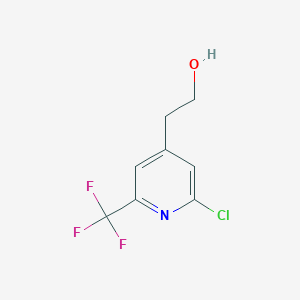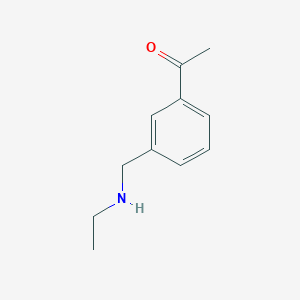
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
概要
説明
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a carboxylic acid ester group, with a 4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the esterification of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid or alcohol. This interaction can modulate various biochemical pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid methyl ester
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid ethyl ester
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid isopropyl ester
Uniqueness
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to other esters with smaller alkyl groups.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
tert-butyl 2-(4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-13(10-8-12)14-6-5-11-17(14)15(18)19-16(2,3)4/h7-10,14H,5-6,11H2,1-4H3 |
InChIキー |
BHCCYSKURJPWSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![t-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate](/img/structure/B8376057.png)




![4-[6-(6-Bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester](/img/structure/B8376090.png)
![3-Nitroso[1,3]thiazinane-4-carboxylic acid](/img/structure/B8376095.png)
![5-Bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoic acid](/img/structure/B8376108.png)






